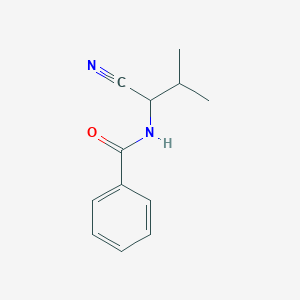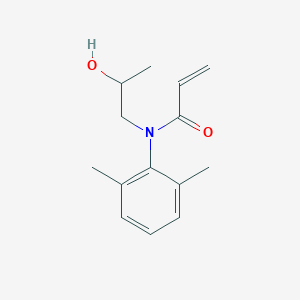
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group, a 2-hydroxypropyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the amide bond.
-
Step 1: Formation of 2-hydroxypropyl acrylate
- React propylene oxide with acrylic acid in the presence of a catalyst such as sulfuric acid.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Amide Formation
- React 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of triethylamine.
- The reaction is carried out at room temperature for 12-24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic medium at elevated temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether at room temperature.
Substitution: Nitric acid, halogens; carried out in the presence of a catalyst such as sulfuric acid or iron.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-N-methylprop-2-enamide
- N-(2,6-Dimethylphenyl)-N-ethylprop-2-enamide
- N-(2,6-Dimethylphenyl)-N-(2-hydroxyethyl)prop-2-enamide
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is unique due to the presence of both the 2-hydroxypropyl and prop-2-enamide groups, which confer specific chemical and physical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(17)15(9-12(4)16)14-10(2)7-6-8-11(14)3/h5-8,12,16H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWOBUVFMDBOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972841.png)
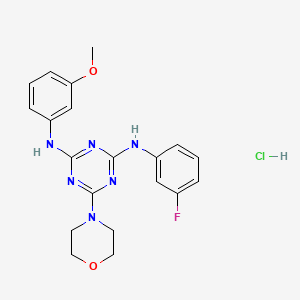
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenoxypropanamide](/img/structure/B2972846.png)
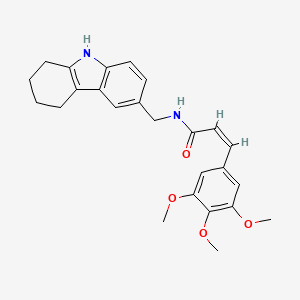
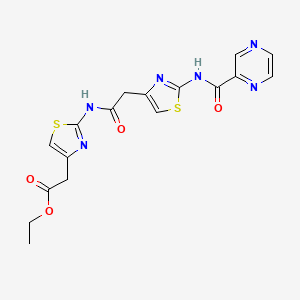
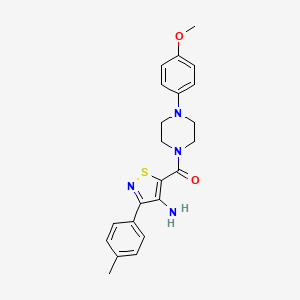

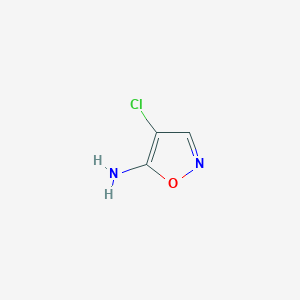
![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
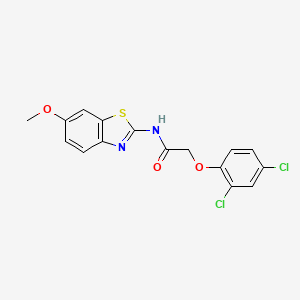
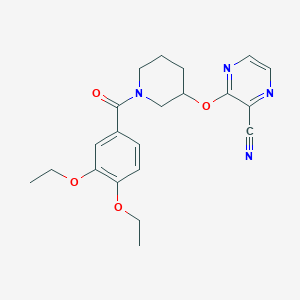
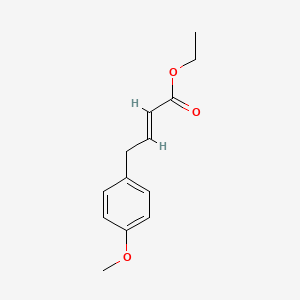
![N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)
